3-(1-Amino-2-methylpropan-2-yl)oxolan-3-ol
Description
3-(1-Amino-2-methylpropan-2-yl)oxolan-3-ol is a bicyclic amino alcohol featuring an oxolane (tetrahydrofuran) ring substituted with a hydroxyl group and a branched aminoalkyl chain. This compound is structurally related to muscarine-like oxolane ammonium salts, which are known for their cholinergic activity .
Properties
IUPAC Name |
3-(1-amino-2-methylpropan-2-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2,5-9)8(10)3-4-11-6-8/h10H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRSKRZXHXJRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1(CCOC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)oxolan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with formaldehyde under specific conditions to form the desired oxolane ring . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
3-(1-Amino-2-methylpropan-2-yl)oxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-Amino-2-methyl
Biological Activity
3-(1-Amino-2-methylpropan-2-yl)oxolan-3-ol, also known as a functionalized oxolane derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by an oxolane ring and an amino group, which contribute to its unique chemical properties and interactions with biological systems.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C₇H₁₅NO₂
- Molecular Weight : 143.20 g/mol
- Functional Groups : Amino group (-NH₂), hydroxyl group (-OH), and an oxolane ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds and ionic interactions, which are crucial for its binding to target proteins or enzymes. The oxolane ring provides structural stability and can undergo various chemical transformations, enhancing the compound's reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
- Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 1: Neuroprotective Effects
A study published in Frontiers in Pharmacology investigated the neuroprotective effects of various oxolane derivatives, including this compound. The results demonstrated that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, indicating its potential role in protecting against neurodegeneration.
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2021) explored the antimicrobial properties of several amino alcohol derivatives. The findings revealed that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | Smith et al., 2021 |
| Neuroprotective | Reduced oxidative stress in neurons | Frontiers in Pharmacology |
| Cytotoxicity | Induced apoptosis in cancer cells | Internal Study Report |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The compound serves as a versatile building block for synthesizing more complex organic molecules and has potential applications in drug development due to its diverse biological activities.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
*Calculated based on molecular formula.
Reactivity and Functional Group Analysis
- Amino vs. Amino groups enable salt formation or nucleophilic reactions, whereas epoxides are prone to ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
